molecular formula C7H13NO3 B063266 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide CAS No. 171549-82-9

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide

Cat. No. B063266
CAS RN: 171549-82-9
M. Wt: 159.18 g/mol
InChI Key: ZIBZEZKMNULXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide (also known as LY404039) is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been found to exhibit promising results in various studies.

Mechanism of Action

LY404039 is a selective antagonist of the mGluR2/3 receptor subtype. These receptors are located in the presynaptic terminals of neurons and are involved in the regulation of glutamate release. LY404039 binds to these receptors and inhibits the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This inhibition leads to a reduction in synaptic activity and neuronal excitability, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
LY404039 has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been found to increase the levels of these neurotransmitters in the prefrontal cortex, which is a brain region involved in cognitive and emotional processing. Additionally, LY404039 has been found to enhance the activity of the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. These effects contribute to the observed anxiolytic, antidepressant, and antipsychotic properties of LY404039.

Advantages and Limitations for Lab Experiments

LY404039 has several advantages for lab experiments. It is a highly selective antagonist of the mGluR2/3 receptor subtype, which allows for precise modulation of glutamate release. Additionally, it has been extensively studied in preclinical models and has shown promising results. However, there are some limitations to its use in lab experiments. LY404039 has a relatively short half-life, which requires frequent dosing and may complicate experiments. Additionally, it has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

LY404039 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. One future direction is to investigate its efficacy in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, its potential applications in the treatment of addiction and chronic pain should be further explored. Moreover, the development of more potent and selective mGluR2/3 antagonists may enhance the therapeutic potential of LY404039 and lead to the development of new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide (LY404039) is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the mGluR2/3 receptor subtype and modulation of various neurotransmitter systems contribute to its observed anxiolytic, antidepressant, and antipsychotic properties. Further research is needed to determine its efficacy in humans and to develop more potent and selective mGluR2/3 antagonists.

Scientific Research Applications

LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. Additionally, LY404039 has been shown to improve cognitive function and memory in preclinical studies. Moreover, it has been found to have potential applications in the treatment of chronic pain, addiction, and epilepsy.

properties

CAS RN

171549-82-9

Product Name

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide

InChI

InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3

InChI Key

ZIBZEZKMNULXCI-UHFFFAOYSA-N

SMILES

CN(C(=O)C1CC(C1)O)OC

Canonical SMILES

CN(C(=O)C1CC(C1)O)OC

synonyms

Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, trans- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methoxy-N-methyl-3-oxocyclobutanecarboxamide (1 g, 0.006 mol) was dissolved in methanol (8 mL, 0.2 mol). To the mixture, sodium borohydride (0.2 g, 0.006 mol) was added. The reaction was stirred at rt for 1 h. To the reaction mixture was added 1N aq. HCl to adjust the pH to 2. The mixture was concentrated, then extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated to give crude product (1.4 g) as light yellow oil. LCMS calculated for C7H14NO3(M+H)+: 160.0; Found: 160.3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.